
Apoptosis inducer 14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apoptosis Inducer 14 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types Apoptosis is a crucial process in maintaining cellular homeostasis and eliminating damaged or unwanted cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 14 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperature, pH, and reaction time to ensure optimal results.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: Apoptosis Inducer 14 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, which can be useful for studying its structure-activity relationship.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or targeting specific cellular pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Apoptosis Inducer 14 has a wide range of applications in scientific research, including:
Chemistry: The compound is used to study the mechanisms of chemical reactions and the effects of structural modifications on biological activity.
Biology: Researchers use this compound to investigate the pathways and molecular targets involved in apoptosis, providing insights into cellular processes and disease mechanisms.
Medicine: The compound shows promise in cancer therapy by selectively inducing apoptosis in cancer cells, potentially leading to new treatments for various malignancies.
Industry: this compound can be used in the development of new drugs and therapeutic agents, as well as in the production of research tools and diagnostic assays.
Mechanism of Action
Apoptosis Inducer 14 exerts its effects by targeting specific molecular pathways involved in apoptosis. The compound can activate both intrinsic and extrinsic pathways, leading to the activation of caspases, which are proteases that play a central role in the execution of apoptosis. By binding to and modulating the activity of key proteins, this compound can trigger a cascade of events that ultimately result in cell death.
Comparison with Similar Compounds
Paclitaxel: A well-known chemotherapeutic agent that induces apoptosis by stabilizing microtubules and preventing cell division.
Doxorubicin: An anthracycline antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
Staurosporine: A potent protein kinase inhibitor that can induce apoptosis by disrupting various signaling pathways.
Uniqueness: Apoptosis Inducer 14 is unique in its ability to selectively target specific apoptosis pathways, making it a valuable tool for research and potential therapeutic applications. Its distinct mechanism of action and versatility in chemical modifications set it apart from other apoptosis-inducing agents.
Q & A
Basic Research Questions
Q. What are the primary mechanisms by which apoptosis inducer 14 triggers programmed cell death, and how can these be experimentally validated?
Apoptosis inducers typically activate intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For mechanistic validation:
- Perform flow cytometry with Annexin V/PI staining to distinguish early/late apoptosis .
- Assess caspase-3/7 activation via fluorometric assays and PARP cleavage via Western blotting .
- Evaluate mitochondrial membrane potential collapse using JC-1 dye or cytochrome c release assays .
- Use inhibitors (e.g., Z-VAD-FMK for caspases) to confirm pathway specificity .
Q. What in vitro and in vivo models are appropriate for studying this compound’s efficacy and toxicity?
- In vitro : Use cancer cell lines with varying p53 status (e.g., HCT-116, MCF-7) to assess selectivity. Include primary hepatocytes to evaluate hepatotoxicity, as mitochondrial inhibitors often exhibit liver toxicity .
- In vivo : Employ xenograft models (e.g., nude mice with tumor implants) for efficacy. Monitor serum ALT/AST levels and liver histopathology to assess toxicity .
Q. How can researchers detect and quantify this compound-induced lipid peroxidation in cellular systems?
- Measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay .
- Use fluorescent probes (e.g., C11-BODIPY) to visualize lipid peroxidation in live cells via confocal microscopy .
Advanced Research Questions
Q. How should experimental designs address contradictions in this compound’s reported hepatotoxicity across studies?
Contradictions may arise from differences in dosing, exposure duration, or model systems. Mitigate by:
- Conducting dose-response studies to establish a therapeutic index (TI) .
- Comparing toxicity in immortalized vs. primary hepatocytes to assess model relevance .
- Validating findings with orthogonal assays (e.g., ATP depletion assays alongside apoptosis markers) .
Q. What methodological strategies resolve discrepancies in this compound’s efficacy between in vitro and in vivo settings?
- Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) to optimize dosing regimens .
- Use tumor microenvironment-mimetic models (e.g., 3D spheroids, co-cultures with stromal cells) to bridge in vitro-in vivo gaps .
- Apply metabolomic profiling to identify resistance mechanisms (e.g., upregulation of anti-apoptotic Bcl-2 proteins) .
Q. How can researchers investigate synergistic effects between this compound and conventional chemotherapeutics?
- Use combination index (CI) analysis (Chou-Talalay method) to quantify synergism/antagonism .
- Design experiments with staggered dosing to identify sequence-dependent effects .
- Assess DNA damage synergy via γH2AX foci quantification when combined with DNA-targeting agents .
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in preclinical studies?
- Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC50 values .
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- For in vivo data, employ survival analysis (Kaplan-Meier curves with log-rank tests) .
Q. Methodological Considerations
Q. How to standardize apoptosis detection assays across laboratories to ensure reproducibility?
- Adopt consensus protocols (e.g., guidelines from the Apoptosis Research Society) .
- Include internal controls (e.g., staurosporine-treated cells for caspase activation) in every experiment .
- Report assay conditions in detail (e.g., antibody clones, exposure times) per EQUATOR Network standards .
Q. What are the key controls required for validating this compound’s specificity?
- Negative controls : Untreated cells, vehicle-only groups.
- Positive controls : Cells treated with established inducers (e.g., cisplatin, TRAIL).
- Genetic controls : siRNA/shRNA knockdown of target proteins (e.g., Bax/Bak for mitochondrial pathway validation) .
Q. Data Interpretation Challenges
Q. How to differentiate this compound-induced necrosis from late-stage apoptosis in experimental data?
- Combine Annexin V/PI staining with LDH release assays to quantify necrosis .
- Use time-lapse microscopy to track morphological changes (e.g., membrane blebbing vs. rupture) .
Q. What steps mitigate confounding effects of this compound’s off-target actions on autophagy or senescence?
Properties
Molecular Formula |
C27H17N5O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(E)-2-(1H-indole-3-carbonyl)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H17N5O3/c28-15-19(27(33)24-16-29-25-9-5-4-8-23(24)25)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-12-22(13-11-18)32(34)35/h1-14,16-17,29H/b19-14+ |
InChI Key |
NIXVYLUYIRMMQB-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.